1H-imidazol-2-ylmethanol Hydrochloride molecular structure
1H-imidazol-2-ylmethanol Hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of 1H-imidazol-2-ylmethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for 1H-imidazol-2-ylmethanol Hydrochloride. The information is curated for professionals in chemical research and pharmaceutical development.
Chemical Identity and Properties
1H-imidazol-2-ylmethanol Hydrochloride is a heterocyclic compound featuring an imidazole ring substituted with a hydroxymethyl group at the C2 position. It is supplied as a hydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1H-imidazol-2-ylmethanol;hydrochloride[1] |
| CAS Number | 116177-22-1[1] |
| Molecular Formula | C₄H₇ClN₂O[1] |
| SMILES | C1=CN=C(N1)CO.Cl[1] |
| InChI Key | FEORNCWZOSTSRO-UHFFFAOYSA-N[1] |
| MDL Number | MFCD03659700[1] |
| PubChem CID | 2776278[1] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 134.56 g/mol [1] |
| Physical State | White to off-white crystalline solid |
| Melting Point | 118-120 °C |
| Solubility | Soluble in polar solvents like water and methanol |
Molecular Structure
The core of the molecule is a planar, five-membered aromatic imidazole ring. A hydroxymethyl (-CH₂OH) group is attached to the carbon atom between the two nitrogen atoms (C2). The hydrochloride salt forms by the protonation of one of the basic nitrogen atoms of the imidazole ring by hydrochloric acid.
Caption: 2D structure of 1H-imidazol-2-ylmethanol Hydrochloride.
Spectroscopic Data (Predicted)
Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in D₂O)
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂OH | ~4.7 | ~57 |
| C4-H, C5-H | ~7.2 (singlet, 2H) | ~123 |
| C2 | - | ~148 |
| -OH, -NH | Variable, exchanges with D₂O | - |
Note: Predictions are based on the analysis of structurally similar imidazole derivatives. Actual experimental values may vary.
Experimental Protocols
A specific, peer-reviewed synthesis protocol for 1H-imidazol-2-ylmethanol Hydrochloride is not widely published. However, a viable synthetic route can be designed based on established methods for the formylation of imidazoles followed by reduction.[2][3][4]
A. Synthesis of 1H-imidazole-2-carbaldehyde (Intermediate)
This step involves the formylation of the C2 position of the imidazole ring. A common and effective method is the Vilsmeier-Haack reaction.
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Materials: 1H-imidazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Sodium acetate, Diethyl ether.
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Protocol:
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In a round-bottom flask, cool anhydrous DMF to 0 °C in an ice bath.
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Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.
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Prepare a solution of 1H-imidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).
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Cool the mixture to 0 °C and neutralize by the slow addition of a saturated aqueous solution of sodium acetate.
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Extract the product into diethyl ether (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1H-imidazole-2-carbaldehyde.
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Purify the intermediate by column chromatography on silica gel if necessary.
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B. Synthesis of 1H-imidazol-2-ylmethanol
This step involves the reduction of the aldehyde group to a primary alcohol.
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Materials: 1H-imidazole-2-carbaldehyde, Methanol, Sodium borohydride (NaBH₄), Deionized water, Ethyl acetate.
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Protocol:
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Dissolve the crude 1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
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Quench the reaction by the slow, careful addition of deionized water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volume).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1H-imidazol-2-ylmethanol.
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C. Formation of 1H-imidazol-2-ylmethanol Hydrochloride
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Materials: 1H-imidazol-2-ylmethanol, Diethyl ether (anhydrous), Hydrochloric acid solution (e.g., 2M in diethyl ether).
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Protocol:
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Dissolve the purified 1H-imidazol-2-ylmethanol in a minimal amount of anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in diethyl ether (1.0 equivalent) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
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Synthetic Workflow Diagram
The logical progression of the synthesis is outlined below.
Caption: Proposed synthetic workflow for 1H-imidazol-2-ylmethanol HCl.
